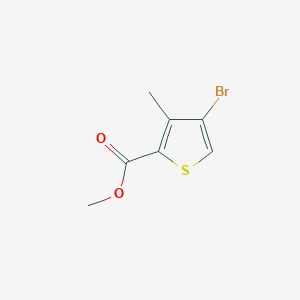

Methyl 4-bromo-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(8)3-11-6(4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDYZXWQADNRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189185 | |

| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265652-38-8 | |

| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265652-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 4-bromo-3-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for methyl 4-bromo-3-methylthiophene-2-carboxylate, a valuable substituted thiophene intermediate in the development of pharmaceuticals and functional materials. We will delve into the strategic considerations for its synthesis, detailed experimental protocols, and the mechanistic underpinnings that ensure a high-yielding and regioselective outcome.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, finding extensive application in medicinal chemistry and materials science. The thiophene ring is considered a bioisostere of the benzene ring, often leading to compounds with favorable pharmacological properties. Specifically, halogenated and polysubstituted thiophenes serve as versatile building blocks for the construction of complex molecular architectures through cross-coupling reactions. This compound (CAS No: 265652-38-8) is a key intermediate, prized for its specific substitution pattern which allows for further selective functionalization at the bromine-bearing position.[1]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence starting from the commercially available 3-methylthiophene-2-carboxylic acid. This strategy involves:

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, methyl 3-methylthiophene-2-carboxylate. This step is crucial for protecting the carboxylic acid functionality and modulating the electronic properties of the thiophene ring for the subsequent step.

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the thiophene ring. The success of this synthesis hinges on controlling the regioselectivity of this electrophilic aromatic substitution reaction.

This pathway is advantageous due to the availability of the starting material and the generally high yields achievable in both steps.

Experimental Protocols

Part 1: Synthesis of Methyl 3-methylthiophene-2-carboxylate

The initial step involves the esterification of 3-methylthiophene-2-carboxylic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of a strong acid catalyst.[2]

Reaction Scheme:

Caption: Fischer-Speier Esterification of 3-methylthiophene-2-carboxylic acid.

Step-by-Step Protocol:

-

To a solution of 3-methylthiophene-2-carboxylic acid (1.0 eq.) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-methylthiophene-2-carboxylate as a crude product.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-Methylthiophene-2-carboxylic acid | 1.0 | Starting material |

| Methanol (CH₃OH) | Excess (Solvent) | Reactant and solvent |

| Sulfuric Acid (H₂SO₄) | Catalytic | Acid catalyst |

| Ethyl Acetate | - | Extraction solvent |

| Sodium Bicarbonate (aq.) | - | Neutralization |

| Brine | - | Washing |

| Sodium Sulfate (Na₂SO₄) | - | Drying agent |

Part 2: Synthesis of this compound

The second and final step is the regioselective bromination of the synthesized methyl 3-methylthiophene-2-carboxylate. While N-bromosuccinimide (NBS) is a common reagent for such transformations, direct bromination using molecular bromine in the presence of a Lewis acid catalyst can also afford the desired product with high selectivity.[3]

Mechanistic Insight into Regioselectivity:

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The directing effects of the substituents on the ring determine the position of bromination. The ester group at the C2 position is an electron-withdrawing group, deactivating the ring towards electrophilic attack. Conversely, the methyl group at the C3 position is an electron-donating group, activating the ring. The C5 position is the most activated site for electrophilic attack on a 2-substituted thiophene. However, in a 3-substituted thiophene, the C2 and C5 positions are most activated. In our substrate, the C2 position is occupied. The activating methyl group at C3 directs the incoming electrophile (bromonium ion) to the adjacent C4 and C2 positions. Since C2 is already substituted, the bromination preferentially occurs at the C4 position. The deactivating effect of the ester at C2 further disfavors substitution at the C5 position.

Reaction Scheme:

Caption: Regioselective bromination of methyl 3-methylthiophene-2-carboxylate.

Step-by-Step Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (2.5 eq.) in dry dichloromethane (CH₂Cl₂) and cool the mixture to 0 °C in an ice bath.

-

To this stirred suspension, add a solution of methyl 3-methylthiophene-2-carboxylate (1.0 eq.) in dry dichloromethane dropwise, maintaining the temperature at 0 °C. Stir for an additional 30 minutes.

-

Add a solution of bromine (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture at 0 °C. Vigorous evolution of HBr gas will be observed.

-

Continue stirring the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.[4]

| Reagent/Solvent | Molar Eq. | Purpose |

| Methyl 3-methylthiophene-2-carboxylate | 1.0 | Starting material |

| Aluminum Chloride (AlCl₃) | 2.5 | Lewis acid catalyst |

| Bromine (Br₂) | 1.0 | Brominating agent |

| Dichloromethane (CH₂Cl₂) | - | Solvent |

| Hydrochloric Acid (aq.) | - | Quenching/Work-up |

| Sodium Thiosulfate (aq.) | - | Quenching excess Br₂ |

| Brine | - | Washing |

| Sodium Sulfate (Na₂SO₄) | - | Drying agent |

Characterization Data

The structure of the final product, this compound, should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | A singlet for the methyl ester protons (around 3.8-3.9 ppm), a singlet for the C3-methyl protons (around 2.2-2.3 ppm), and a singlet for the C5-proton on the thiophene ring (around 7.5-7.6 ppm).[5] |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the thiophene ring carbons (with the C-Br carbon being significantly shifted), the methyl ester carbon, and the C3-methyl carbon. |

| Mass Spec. | The molecular ion peak corresponding to the mass of C₇H₇BrO₂S, along with a characteristic isotopic pattern for a bromine-containing compound. |

| Melting Point | A sharp melting point should be observed for the purified crystalline solid. |

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on fundamental organic transformations. Careful control of reaction conditions, particularly during the regioselective bromination step, is paramount to achieving high yields of the desired product. This guide provides a solid foundation for researchers and drug development professionals to produce this key synthetic intermediate for their research and development endeavors.

References

-

Molbank. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

- Gomaa, M. A.-M. (2002).

-

ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-methylthiophene bromides. Available at: [Link]

-

ResearchGate. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Available at: [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

Technoarete. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Available at: [Link]

-

ResearchGate. (n.d.). A novel method for the bromination of thiophenes. Available at: [Link]

-

Reddit. (2015). NBS bromination of thienyl moieties. Available at: [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Purification [chem.rochester.edu]

- 4. This compound(265652-38-8) 1H NMR spectrum [chemicalbook.com]

- 5. 4-BROMO-3-METHYLTHIOPHENECARBOXYLIC ACID(265652-39-9) 1H NMR [m.chemicalbook.com]

A Technical Guide to Methyl 4-bromo-3-methylthiophene-2-carboxylate: Properties, Synthesis, and Applications

Executive Summary: This guide provides an in-depth analysis of Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key heterocyclic building block. The document details its physicochemical properties, outlines robust synthetic strategies, and explores its chemical reactivity. Emphasis is placed on its utility as a versatile intermediate in the development of novel agrochemicals, pharmaceuticals, and advanced materials. This paper serves as a technical resource for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for synthetic innovation.

Molecular Overview and Physicochemical Properties

This compound is a polysubstituted thiophene, a class of sulfur-containing heterocyclic compounds prevalent in medicinal chemistry and materials science. Its structure incorporates a thiophene ring functionalized with a methyl group, a bromine atom, and a methyl ester. This specific arrangement of functional groups, particularly the bromine atom at the 4-position and the ester at the 2-position, provides two distinct and orthogonal sites for subsequent chemical modification, making it a highly valuable synthetic intermediate.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 265652-38-8[1] |

| Molecular Formula | C₇H₇BrO₂S[1] |

| Canonical SMILES | CC1=C(SC=C1Br)C(=O)OC[1] |

| InChI Key | ZTDYZXWQADNRRI-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 235.10 g/mol | PubChem[1] |

| Monoisotopic Mass | 233.93501 Da | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis Strategies: A Logic-Driven Approach

The synthesis of this compound is not trivial due to the need for precise regiochemical control of four different substituents on the thiophene ring. The choice of strategy depends on the availability of starting materials and the desired scale of production. Development of a viable commercial route for this compound was driven by its necessity as a building block for a new class of 1,2,4-triazole insecticides[2].

Approach A: Functionalization of a Pre-substituted Thiophene

A logical and frequently employed strategy involves the selective bromination of an existing 3-methylthiophene-2-carboxylate precursor. The thiophene ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The ester group at C2 is deactivating, while the methyl group at C3 is activating and ortho-, para-directing. The directing effects favor substitution at the C4 and C5 positions.

A common and effective method for this transformation is bromination using N-Bromosuccinimide (NBS) in a solvent like acetic acid[2]. This reagent provides a source of electrophilic bromine under relatively mild conditions, often leading to high yields of the desired 4-bromo product. The causality behind this choice lies in the ability of NBS to achieve monobromination with high regioselectivity on activated aromatic systems, minimizing over-bromination byproducts.

Caption: Synthetic workflow for the regioselective bromination of a thiophene precursor.

Approach B: Stepwise Construction from 3-Methylthiophene

An alternative strategy begins with a simpler, commercially available starting material like 3-methylthiophene. This multi-step approach offers flexibility and control in introducing each functional group sequentially.

-

Initial Bromination: The first step is a regioselective bromination of 3-methylthiophene. Using NBS can yield 2-bromo-3-methylthiophene[2].

-

Introduction of the Carboxyl Group: The bromine at the C2 position is then leveraged to introduce the carboxyl functionality. This is typically achieved through one of two methods:

-

Grignard Reaction: Conversion of the 2-bromo intermediate to its Grignard reagent (using magnesium), followed by quenching with carbon dioxide (CO₂) or dimethylcarbonate, introduces the carboxylic acid or ester group, respectively[2]. This is a classic and robust method for C-C bond formation.

-

Palladium-Catalyzed Carbonylation: A more modern approach involves a palladium-catalyzed reaction under an atmosphere of carbon monoxide (CO) in the presence of an alcohol (e.g., methanol) to directly form the methyl ester[2]. This method often offers higher functional group tolerance.

-

-

Final Bromination: The resulting methyl 3-methylthiophene-2-carboxylate is then subjected to a second bromination step, as described in Approach A, to install the bromine atom at the C4 position.

This stepwise approach, while longer, is a self-validating system as the outcome of each reaction can be confirmed before proceeding, ensuring the final product's integrity.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two primary reactive handles: the C4-bromo substituent and the C2-ester group.

Reactions at the C4-Position: A Cross-Coupling Hub

The aryl bromide at the C4 position is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility in drug discovery and materials science, allowing for the facile construction of complex molecular architectures.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl or aryl-heteroaryl structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, a common moiety in bioactive molecules.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a diverse range of substituted anilines and related compounds.

-

Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.

The ability to participate in these varied reactions makes the title compound a versatile building block for creating libraries of diverse molecules for screening and lead optimization.

Caption: Reactivity map illustrating the synthetic transformations of the title compound.

Reactions of the Ester Group

The methyl ester at the C2 position offers another site for modification:

-

Hydrolysis: The ester can be easily hydrolyzed under acidic or basic conditions to yield the corresponding 4-bromo-3-methylthiophene-2-carboxylic acid[3][4]. This carboxylic acid is itself a valuable intermediate, for example, in forming amides via coupling reagents (e.g., EDC, HATU).

-

Amidation: Direct conversion to amides can be achieved by heating with an amine, though conversion to the acyl chloride (e.g., with thionyl chloride) followed by reaction with an amine is often more efficient[2].

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature three singlets in a 1:3:3 integration ratio:

-

A singlet for the C5 proton on the thiophene ring (δ ≈ 7.5-7.8 ppm).

-

A singlet for the C3-methyl protons (δ ≈ 2.2-2.5 ppm).

-

A singlet for the ester methyl protons (δ ≈ 3.8-4.0 ppm).

-

-

¹³C NMR: The spectrum should display all 7 unique carbon signals. Key predicted shifts include the carbonyl carbon (δ ≈ 160-165 ppm), the ester methyl carbon (δ ≈ 52-55 ppm), and the C3-methyl carbon (δ ≈ 14-17 ppm). The four thiophene carbons will appear in the aromatic region (δ ≈ 110-145 ppm).

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M⁺) peak. Crucially, due to the presence of bromine, an "M+2" peak of nearly identical intensity to the M⁺ peak will be observed, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive indicator of a monobrominated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group (ν ≈ 1710-1730 cm⁻¹). Other significant bands would include C-H stretches (aliphatic and aromatic) and vibrations associated with the thiophene ring.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility spans several key areas of chemical R&D.

-

Agrochemicals: It is a documented key building block for a new family of potent 1,2,4-triazole insecticides, highlighting its importance in developing next-generation crop protection agents[2].

-

Pharmaceuticals: The thiophene nucleus is a well-established bioisostere for the phenyl ring and is present in numerous approved drugs. This compound serves as an excellent starting point for synthesizing novel drug candidates. The bromine atom acts as a "handle" for diversification, allowing medicinal chemists to rapidly generate analogues to explore structure-activity relationships (SAR).

-

Materials Science: Thiophene-based molecules are fundamental to the field of organic electronics. This compound can be used in the synthesis of conductive polymers and organic semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[5].

Safety, Handling, and Storage

While a specific safety data sheet for the title compound is not universally available, data from the closely related 4-bromo-3-methylthiophene-2-carboxylic acid indicates potential hazards[3]. Prudent laboratory practice dictates handling this compound with appropriate care.

-

Hazard Classification (Anticipated): Based on its analogue, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors[6][7].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases[6][7].

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal[6].

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1289. Retrieved from [Link]

-

Zhang, A., et al. (2016). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 12, 2536–2545. Retrieved from [Link]

-

Chem-Impex. (n.d.). Methyl 3-bromothiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic and Synthetic Guide to Methyl 4-bromo-3-methylthiophene-2-carboxylate

An In-depth Technical Resource for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodology for Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document consolidates essential data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to facilitate its identification, characterization, and utilization in research and development. The guide also presents an established synthetic protocol, offering insights into the practical aspects of its preparation.

Introduction

This compound (CAS No: 265652-38-8) is a substituted thiophene derivative of significant interest in the synthesis of complex molecular architectures. Its trifunctional nature, featuring a thiophene core, a bromine atom, a methyl group, and a methyl ester, provides multiple reaction sites for further chemical elaboration. Thiophene-containing compounds are integral to the development of various pharmaceuticals and organic electronic materials. A thorough understanding of the spectroscopic signature of this molecule is paramount for ensuring its purity and for the unambiguous characterization of its subsequent reaction products.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | |

| Molecular Weight | 235.10 g/mol | |

| CAS Number | 265652-38-8 | |

| Appearance | Off-white to gray solid | Certificate of Analysis |

Spectroscopic Data and Analysis

The following sections detail the key spectroscopic data for the title compound. The interpretation of these spectra provides a definitive fingerprint for the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42 | Singlet | 1H | Thiophene-H |

| 3.85 | Singlet | 3H | OCH₃ (ester) |

| 2.54 | Singlet | 3H | CH₃ (thiophene) |

Solvent: CDCl₃, Frequency: 400 MHz

Expert Interpretation: The ¹H NMR spectrum is remarkably clean and consistent with the assigned structure.

-

The singlet at 7.42 ppm corresponds to the lone proton on the thiophene ring. Its downfield shift is characteristic of an aromatic proton.

-

The singlet at 3.85 ppm is assigned to the three protons of the methyl ester group.

-

The singlet at 2.54 ppm represents the three protons of the methyl group attached to the thiophene ring. The absence of coupling for all signals is indicative of the substitution pattern on the thiophene ring, where no adjacent protons are present.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (ester) |

| ~140 | C-Br (thiophene) |

| ~135 | C-CH₃ (thiophene) |

| ~130 | C-COOCH₃ (thiophene) |

| ~125 | CH (thiophene) |

| ~52 | OCH₃ (ester) |

| ~15 | CH₃ (thiophene) |

Rationale for Predicted Shifts: The chemical shifts are estimated based on standard values for substituted thiophenes and esters. The carbonyl carbon of the ester is expected to be the most downfield signal. The quaternary carbons of the thiophene ring will have distinct shifts influenced by their substituents (Br, CH₃, and COOCH₃). The protonated thiophene carbon will appear in the aromatic region, and the methyl carbons will be the most upfield signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 237.05 | [M+1]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Expert Interpretation: The observation of a peak at m/z 237.05 in the LC-MS analysis corresponds to the protonated molecule ([M+H]⁺) of this compound.[1] This is consistent with the calculated molecular weight of 235.10 g/mol . The characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be expected in a high-resolution mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific experimental spectrum for the title compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1550 | C=C stretch (thiophene ring) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Br stretch |

Rationale for Predicted Absorptions: The most prominent peak is expected to be the strong carbonyl stretch of the ester group around 1720 cm⁻¹. The C-H stretching of the methyl groups will appear around 2950 cm⁻¹. The aromatic C=C stretching of the thiophene ring will likely be observed in the 1500-1600 cm⁻¹ region. The C-O stretch of the ester and the C-Br stretch will be found in the fingerprint region.

Synthesis Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Figure 2. Synthetic workflow for this compound.

Experimental Procedure:

-

To a stirred solution of methyl 3-methylthiophene-2-carboxylate (10 g, 0.064 mol) and NaOH (6.15 g, 0.15 mol) in glacial acetic acid (38 mL), heat the mixture to 60°C.

-

Add bromine (7.5 mL, 0.15 mol) dropwise to the heated solution.

-

After the addition is complete, stir the reaction mixture at 85°C for 12 hours.

-

Allow the solution to cool to 50°C and then add zinc powder (7.7 g, 0.12 mol) in portions.

-

Stir the mixture at 85°C for 1 hour.

-

Cool the reaction to room temperature and filter the mixture.

-

To the filtrate, add water and ethyl acetate for extraction.

-

Separate the organic layer, wash it with water, and then concentrate it to dryness to yield this compound as a white solid (12 g, 80% yield).

Self-Validating System: The purity and identity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, MS) with the reference data provided in this guide. Thin-layer chromatography (TLC) can be used to monitor the progress of the reaction and the purity of the final product.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization and synthesis of this compound. The provided ¹H NMR and mass spectrometry data, along with predicted ¹³C NMR and IR spectra, serve as a reliable reference for researchers. The detailed synthetic protocol offers a practical and efficient method for the preparation of this valuable chemical intermediate. This guide is intended to support the work of scientists and professionals in the fields of drug discovery and materials science by providing a solid foundation for the use of this versatile building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- US Patent US20180170948A1. Compounds targeting proteins, compositions, methods, and uses thereof.

- Certificate of Analysis. This compound.

- WO Patent WO2012058134A1. Inhibitors of the renal outer medullary potassium channel.

Sources

A Comprehensive Technical Guide to the Molecular Structure and Reactivity of Methyl 4-bromo-3-methylthiophene-2-carboxylate

Abstract: This technical guide provides an in-depth analysis of Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key heterocyclic building block in modern organic synthesis. We will dissect its core molecular structure, elucidating the electronic interplay of its substituents and its definitive spectroscopic signature. This guide details validated synthetic pathways and explores the compound's reactivity profile, with a focus on its utility in palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and materials science, this document serves as a foundational resource, bridging structural understanding with practical synthetic application and highlighting its role in the development of complex molecular architectures.

Introduction to the Thiophene Scaffold in Modern Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in a wide array of chemical transformations have established thiophene derivatives as cornerstones in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[2][3] this compound (CAS No: 265652-38-8) is a polysubstituted thiophene that exemplifies the strategic design of a molecular building block.[4] Its specific arrangement of an electron-withdrawing group (methyl carboxylate), an electron-donating group (methyl), and a synthetically versatile halogen (bromine) makes it a highly valuable intermediate for constructing complex target molecules with precision and efficiency.

Core Molecular Structure and Physicochemical Properties

The utility of this compound stems directly from its distinct molecular architecture. The planar, aromatic thiophene ring serves as the core.[5] The substituents are strategically positioned to influence the ring's electron density and provide specific points for chemical modification:

-

2-Position (Methyl Carboxylate, -COOCH₃): This electron-withdrawing group modulates the aromatic system's reactivity and serves as a precursor for amides, carboxylic acids, or other ester derivatives.

-

3-Position (Methyl, -CH₃): As an electron-donating group, the methyl substituent influences the regioselectivity of certain reactions and adds steric bulk.

-

4-Position (Bromo, -Br): This is the molecule's primary reactive handle. The carbon-bromine bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a vast array of carbon- and heteroatom-based substituents.

-

5-Position (Hydrogen, -H): This position remains available for potential C-H activation or other functionalization strategies, although it is less reactive than the C-Br bond.

The combination of these groups creates a molecule primed for selective, stepwise elaboration, a critical feature for the efficient synthesis of complex products.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 265652-38-8 | [4] |

| Molecular Formula | C₇H₇BrO₂S | [4] |

| Molecular Weight | 235.10 g/mol | [4] |

| Canonical SMILES | CC1=C(SC=C1Br)C(=O)OC | [4] |

| Physical Form | Solid | [6] |

Spectroscopic Signature and Structural Elucidation

The definitive structure of this compound is unequivocally confirmed through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive analytical fingerprint.

3.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy The ¹H NMR spectrum is notable for its simplicity, arising from the absence of proton-proton coupling on the thiophene ring. The expected signals in a deuterated chloroform (CDCl₃) solvent are:

-

~7.50 ppm (singlet, 1H): Corresponds to the lone proton at the C5 position of the thiophene ring.

-

~3.90 ppm (singlet, 3H): Assigned to the methyl protons of the ester (-COOCH₃) group.

-

~2.30 ppm (singlet, 3H): Represents the methyl protons attached to the C3 position of the ring.

3.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy The ¹³C NMR spectrum would provide evidence for all seven carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the carbonyl carbon, and the two methyl carbons, confirming the overall carbon skeleton.

3.3. Infrared (IR) Spectroscopy The IR spectrum is dominated by the characteristic absorption of the ester functional group. Key expected vibrational frequencies include:

-

~1720 cm⁻¹: A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester.

-

~1250 cm⁻¹: A strong C-O single bond stretch, also characteristic of the ester.

-

~3100 cm⁻¹: A weak C-H stretch for the aromatic proton on the thiophene ring.

-

~2950 cm⁻¹: C-H stretching vibrations for the methyl groups.

3.4. Mass Spectrometry (MS) Mass spectrometry provides definitive proof of the molecular weight and elemental composition. The electron ionization (EI) mass spectrum will exhibit a characteristic molecular ion region with two peaks of nearly equal intensity at m/z 234 and 236. This distinctive "doublet" is the signature of a molecule containing a single bromine atom, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on the controlled functionalization of a simpler thiophene precursor. A common and scalable approach begins with commercially available 3-methylthiophene.[7] The overall strategy involves the sequential introduction of the bromine and carboxylate functionalities at the correct positions.

Caption: A common synthetic workflow for the target compound.

Protocol 1: Synthesis via Bromination and Carboxylation

This protocol is a self-validating system, as the success of each step can be confirmed by standard analytical techniques (TLC, NMR) before proceeding to the next.

Step 1: Dibromination of 3-Methylthiophene

-

Causality: Direct bromination of 3-methylthiophene can be difficult to control. Using N-Bromosuccinimide (NBS) allows for a more selective reaction. A one-pot bromination/debromination procedure can be employed to favor the formation of the 2,4-dibromo intermediate.[7]

-

Procedure:

-

Dissolve 3-methylthiophene in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Cool the mixture in an ice bath.

-

Add N-Bromosuccinimide (approx. 2.2 equivalents) portion-wise, monitoring the internal temperature.

-

Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

-

Perform an aqueous workup to quench the reaction and remove impurities. Purify the crude product via column chromatography to isolate 2,4-dibromo-3-methylthiophene.

-

Step 2: Selective Lithiation and Carboxylation

-

Causality: The bromine at the 2-position of a thiophene is more susceptible to metal-halogen exchange than one at the 4-position due to the stabilizing effect of the adjacent sulfur atom. This regioselectivity is the key to installing the carboxyl group at the desired C2 position.

-

Procedure:

-

Dissolve the 2,4-dibromo-3-methylthiophene from Step 1 in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add one equivalent of n-butyllithium (n-BuLi) solution. Stir for 1 hour at -78 °C.

-

Bubble dry carbon dioxide (CO₂) gas through the solution or pour the mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench with aqueous acid (e.g., 1M HCl).

-

Extract the product with an organic solvent. Purify the resulting 4-bromo-3-methylthiophene-2-carboxylic acid.[8][9]

-

Step 3: Esterification

-

Causality: Conversion of the carboxylic acid to the methyl ester is a standard transformation. Using thionyl chloride (SOCl₂) first converts the acid to a highly reactive acyl chloride intermediate, which then readily reacts with methanol.

-

Procedure:

-

Dissolve the carboxylic acid from Step 2 in an excess of methanol under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (approx. 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and then gently reflux until the reaction is complete by TLC.

-

Cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield the final product.

-

Reactivity Profile and Synthetic Utility

The primary value of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C4-position. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high fidelity and functional group tolerance.[10]

5.1. The Suzuki-Miyaura Cross-Coupling Reaction This is arguably the most important reaction for this building block. It couples the bromo-thiophene (an organohalide) with an organoboron species (typically a boronic acid or ester) to form a new C-C bond, a common method for creating biaryl structures found in many pharmaceuticals.[1][11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling

-

Trustworthiness: This protocol includes a palladium catalyst, a base, and a solvent system, which are the essential and validated components for this reaction class. The choice of phosphine ligand on the palladium catalyst is critical and can be optimized for specific substrates.

-

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

-

5.2. The Heck-Mizoroki Reaction The Heck reaction provides a powerful method for C-C bond formation between the bromo-thiophene and an alkene, leading to substituted vinyl-thiophenes.[13][14][15] This reaction is instrumental in synthesizing precursors for polymerization and creating complex olefinic structures. The general mechanism also follows a Pd(0)/Pd(II) catalytic cycle, similar to the Suzuki coupling.[14]

Applications in Research and Development

The true value of a building block is demonstrated by the complexity and utility of the molecules it helps create. This compound is a gateway to a diverse range of target molecules:

-

Pharmaceuticals: Thiophene-based biaryl structures synthesized via Suzuki coupling are common motifs in anti-inflammatory, antimicrobial, and chemotherapeutic agents.[1] The ability to rapidly generate libraries of analogues by varying the boronic acid partner is a key advantage in drug discovery.

-

Organic Electronics: Polythiophenes are a major class of conducting polymers. Functionalized thiophene monomers, synthesized via cross-coupling reactions, are used to create materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells.

-

Agrochemicals: The thiophene ring is present in numerous insecticides and herbicides. This building block can be used to synthesize new active ingredients with tailored properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Profile: Based on data for structurally related compounds, it should be treated as harmful if swallowed, and capable of causing skin and serious eye irritation.[8][16][17] Inhalation of dust or vapors should be avoided.[16]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of strategic molecular design. Its structure is a carefully orchestrated arrangement of functional groups that provides a clear and reliable roadmap for synthetic chemists. The stability of the thiophene core, combined with the specific reactivity of the C-Br bond in palladium-catalyzed reactions, makes it an indispensable tool for researchers. From elucidating its structure through spectroscopy to its application in building the next generation of pharmaceuticals and advanced materials, this molecule represents a critical link between fundamental organic chemistry and cutting-edge scientific innovation.

References

- Crystal structures of four chiral imine-substituted thiophene derivatives.

- Palladium(0)

- This compound.

- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene. Benchchem.

- methyl 4-bromothiophene-2-carboxyl

- 4-Bromo-3-methylthiophene-2-carboxylic acid.

- CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic acid. Cymit Química S.L..

- Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry (RSC Publishing).

- Extension of the Heck Reaction to the Arylation of Activated Thiophenes.

- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

- Methyl 4-bromo-3-methylthiophene-2-carboxyl

- Extension of the Heck reaction to the arylation of activ

- Methyl 4-bromothiophene-2-carboxyl

- Safety Data Sheet for 2-Bromo-3-methylthiophene. Thermo Fisher Scientific.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.

- Heck reaction. Wikipedia.

- Heck Reaction. Organic Chemistry Portal.

- Safety Data Sheet for Methyl 4-Bromophenylacet

- Thiophene. Wikipedia.

- Safety Data Sheet for 4-Bromoamphetamine (hydrochloride). Cayman Chemical.

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

- Ethyl 4-bromo-3-methylthiophene-2-carboxyl

- Synthesis, Characterization of thiophene derivatives and its biological applications.

- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Medicinal & Organic Chemistry.

Sources

- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. rroij.com [rroij.com]

- 4. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. This compound [cymitquimica.com]

- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 8. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. synzeal.com [synzeal.com]

- 17. biosynth.com [biosynth.com]

An In-depth Technical Guide to Methyl 4-bromo-3-methylthiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3-methylthiophene-2-carboxylate is a substituted thiophene derivative that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring with bromo, methyl, and methyl carboxylate substituents at specific positions, offers a versatile scaffold for the development of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, grounded in authoritative scientific data.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly referred to by its CAS Registry Number, 265652-38-8.[1][2] The unique arrangement of functional groups on the thiophene core imparts specific reactivity, making it a valuable intermediate in the synthesis of novel compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂S | PubChem[1] |

| Molecular Weight | 235.10 g/mol | PubChem[1] |

| CAS Number | 265652-38-8 | PubChem[1] |

| Canonical SMILES | CC1=C(SC=C1Br)C(=O)OC | PubChem[1] |

| InChI Key | ZTDYZXWQADNRRI-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich |

Synthesis and Mechanism

The synthesis of this compound typically involves a multi-step process starting from more readily available thiophene derivatives. One common synthetic strategy involves the esterification of the corresponding carboxylic acid, 4-bromo-3-methylthiophene-2-carboxylic acid.[3][4][5]

A general procedure for the synthesis of the carboxylic acid precursor involves the bromination of 3-methylthiophene, followed by functionalization to introduce the carboxylic acid group.[6] For instance, a one-pot bromination/debromination of 3-methylthiophene can yield 2,4-dibromo-3-methylthiophene. This intermediate can then be converted to the desired 4-bromo-3-methyl-2-thiophenecarboxylic acid via a Grignard reaction followed by carbonation with CO₂ or through a palladium-catalyzed carbonylation.[6]

The final esterification step to produce this compound can be achieved by reacting 4-bromo-3-methylthiophene-2-carboxylic acid with methanol in the presence of an acid catalyst or a coupling agent. A documented method for a similar compound, methyl 4-bromothiophene-2-carboxylate, involves dissolving the carboxylic acid in anhydrous methanol and adding thionyl chloride at low temperatures.[7] The reaction mixture is then stirred and refluxed to drive the reaction to completion.[7]

Synthetic Workflow Diagram:

Caption: Synthetic pathway for this compound.

Spectroscopic Data

For a related compound, methyl 4-bromothiophene-2-carboxylate, the ¹H-NMR spectrum (in CDCl₃) shows signals at δ 7.69 (d, 1H, J = 1.5 Hz), 7.45 (d, 1H, J = 1.5 Hz), and 3.90 (s, 3H).[7] For this compound, one would expect to see a singlet for the C5 proton on the thiophene ring, a singlet for the methyl group on the thiophene ring, and a singlet for the methyl ester group.

Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. The predicted monoisotopic mass is 233.93501 Da.[1]

Applications in Drug Development and Organic Synthesis

Substituted thiophenes are prevalent scaffolds in many biologically active compounds and functional organic materials. This compound, with its multiple functional groups, is a versatile intermediate for further chemical modifications.

The bromine atom is particularly useful as it allows for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for building molecular complexity in drug discovery programs. For example, related bromothiophene carboxylates are utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[8]

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other functional groups, or used as a handle for further derivatization. The methyl group on the thiophene ring can influence the electronic properties and steric environment of the molecule, which can be important for biological activity.

Reaction Pathway Diagram:

Caption: Potential synthetic transformations of the title compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined structure and multiple reactive sites make it an important intermediate for the synthesis of a wide range of target molecules, particularly in the development of new pharmaceuticals and functional materials. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and scientists working in these fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-3-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

PubChemLite. Methyl 3-bromo-4-methylthiophene-2-carboxylate (C7H7BrO2S). [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

Sources

- 1. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. anaxlab.com [anaxlab.com]

- 3. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 4. 265652-39-9|4-Bromo-3-methylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 7. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

"Methyl 4-bromo-3-methylthiophene-2-carboxylate" physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 4-bromo-3-methylthiophene-2-carboxylate

Introduction

This compound is a substituted, five-membered heterocyclic compound belonging to the thiophene family. Its structure, featuring a thiophene core functionalized with a bromine atom, a methyl group, and a methyl ester, makes it a valuable and versatile intermediate in organic synthesis. Thiophene derivatives are crucial building blocks in the development of pharmaceuticals, agrochemicals, and materials science due to their unique electronic properties and reactivity.[1][2] Specifically, the halogenated thiophene carbox-aldehyde and carboxylic acid precursors to this ester are key components in the synthesis of novel 1,2,4-triazole insecticides. This guide provides a detailed examination of the known and predicted physical properties of this compound, offering field-proven insights into its molecular identity, spectroscopic characterization, and safe handling for researchers and drug development professionals.

Molecular Identity and Structure

Accurate identification is the cornerstone of any chemical analysis. The fundamental descriptors for this compound are compiled below, providing an unambiguous chemical identity.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 265652-38-8 | [3] |

| Molecular Formula | C₇H₇BrO₂S | [3] |

| Molecular Weight | 235.10 g/mol | [3] |

| Canonical SMILES | CC1=C(SC=C1Br)C(=O)OC | [3] |

| InChI Key | ZTDYZXWQADNRRI-UHFFFAOYSA-N | [3] |

The molecular structure, governed by the planar, aromatic thiophene ring, dictates the compound's physical and chemical behavior.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application in experimental setups. While extensive experimental data for this specific compound is not widely published, a combination of computed data and analysis based on its structural analogues provides a reliable profile.

| Physical Property | Value / Observation | Data Type | Source |

| Physical State | Expected to be a solid or high-boiling liquid at room temperature. | Inferred | [4] |

| Melting Point | No experimental data available. | - | - |

| Boiling Point | No experimental data available. | - | - |

| Density | No experimental data available. | - | - |

| XLogP3 | 2.8 | Computed | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and THF; sparingly soluble in water. | Inferred | [1] |

Expert Analysis: The presence of a planar, aromatic thiophene ring, a polar ester group, and a halogen atom suggests that the intermolecular forces are dominated by dipole-dipole interactions and van der Waals forces. The computed XLogP3 value of 2.8 indicates a moderate level of lipophilicity, supporting its expected solubility in organic solvents over water.[3] The lack of hydrogen bond donors suggests that its solubility in protic solvents will be driven primarily by dipole interactions. While experimental melting and boiling points are unavailable, related compounds like methyl 3-bromothiophene-2-carboxylate have a melting point of 47-51 °C, suggesting the title compound is likely a low-melting solid.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the structure, the following spectral characteristics are predicted.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides a unique fingerprint based on the chemical environment of hydrogen atoms.

-

Thiophene Proton (H-5): A single proton is attached to the thiophene ring at the 5-position. It is expected to appear as a singlet in the aromatic region, likely between δ 7.0-7.8 ppm . Its chemical shift is influenced by the electron-withdrawing effects of the adjacent sulfur atom and the bromine at the 4-position.

-

Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. Due to the deshielding effect of the adjacent oxygen atom, this peak is expected around δ 3.8-4.0 ppm .[5]

-

Ring Methyl Protons (-CH₃): The three protons of the methyl group attached to the thiophene ring are also equivalent and will appear as a singlet. This peak is expected further upfield, typically in the range of δ 2.2-2.5 ppm .

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments. Seven unique carbon signals are predicted.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, expected in the range of δ 160-175 ppm .[6]

-

Thiophene Ring Carbons: Four distinct signals are expected for the carbons of the thiophene ring. The carbon attached to the bromine (C-4) and the carbons adjacent to the sulfur and ester group (C-2, C-5) will appear in the aromatic region of δ 110-140 ppm .[6] The substituted carbon (C-3) will also be in this range.

-

Ester Methyl Carbon (-OCH₃): This carbon will appear in the range of δ 50-55 ppm .[5]

-

Ring Methyl Carbon (-CH₃): The methyl carbon attached to the ring is the most shielded and will appear furthest upfield, likely between δ 15-25 ppm .[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is the most prominent feature, expected in the range of 1710-1740 cm⁻¹ . This is characteristic of an α,β-unsaturated ester.[7]

-

C-H Stretch (Aromatic/Aliphatic): C-H stretching vibrations for the thiophene ring proton are expected just above 3000 cm⁻¹ (typically ~3100 cm⁻¹), while the methyl C-H stretches will appear just below 3000 cm⁻¹.[8][9]

-

C=C Stretch (Aromatic): Medium to weak absorptions corresponding to the thiophene ring C=C stretching vibrations are expected in the 1400-1550 cm⁻¹ region.[8]

-

C-O Stretch (Ester): Strong C-O stretching bands from the ester group will be present in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, at m/z 234 and 236 (corresponding to the exact mass).[10][11] This isotopic signature is a key diagnostic feature.

-

Key Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59).[12] Cleavage of the bromine atom (M-79/81) is also a possible fragmentation pathway.

Standard Protocol: Melting Point Determination

Since melting point is a critical indicator of purity, its accurate determination is a fundamental laboratory skill. The following protocol describes a self-validating system for obtaining a reliable melting point range using a standard digital apparatus (e.g., Mel-Temp).

Causality Behind the Protocol: A pure crystalline solid has a sharp, well-defined melting point because the molecules are arranged in a uniform lattice, requiring a specific amount of energy to overcome the intermolecular forces. Impurities disrupt this lattice, requiring less energy to melt and causing the process to occur over a broader temperature range.[13] This protocol is designed to heat the sample slowly and uniformly to ensure thermal equilibrium, allowing for a precise observation of the melting range.

Methodology:

-

Sample Preparation:

-

Place a small amount of the dry, crystalline compound onto a clean watch glass.

-

Crush the sample into a fine powder using a spatula.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[14][15]

-

-

Apparatus Setup:

-

Ensure the heating block of the melting point apparatus is clean and at room temperature.

-

Insert the packed capillary tube into the sample holder.

-

Insert a calibrated thermometer or ensure the digital thermometer is properly positioned.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20 °C/min) to find an approximate melting point. Let the apparatus cool significantly.

-

Accurate Determination: For the second run, set the heating rate to rise quickly to about 20 °C below the approximate melting point found in the first run.

-

Reduce the heating rate to a slow, steady 1-2 °C per minute. A slow rate is critical for an accurate measurement.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

Repeat the accurate determination at least once more with a fresh sample to ensure the result is reproducible. Consistent values confirm the accuracy of the measurement.

-

Caption: Workflow for accurate melting point determination.

Safety and Handling

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a comprehensive overview of the physical properties of this compound, grounding predictions in established chemical principles and providing actionable protocols for laboratory use.

References

-

Melting point determination. (n.d.). Retrieved January 19, 2026, from [Link]

-

Experiment (1) determination of melting points. (2021). Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 19, 2026, from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved January 19, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting-point Determinations. Retrieved January 19, 2026, from [Link]

-

Kadhim, A. J., & Aljamali, N. M. (2021). Properties of Thiophene Derivatives and Solubility. ResearchGate. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

- Tsuruta, H., & Iwai, T. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 77, 1384-1387.

- Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400.

- Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467.

- Petrov, A. S., et al. (2025). Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. Journal of Molecular Structure, 1315, 138456.

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved January 19, 2026, from [Link]

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article.

- VPL. (n.d.). Thiophene (C4H4S).

-

PubMed. (2009). Functionalized thiophene-based[1]helicene: chirooptical properties versus electron delocalization. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide.

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 19, 2026, from [Link]

-

Sciencemadness Wiki. (2022). Thiophene. Retrieved January 19, 2026, from [Link]

- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved January 19, 2026, from a relevant source on thiophene mass spectra.

-

ResearchGate. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved January 19, 2026, from [Link]

- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 265652-39-9: 4-Bromo-3-methyl-2-thiophenecarboxylic ac… [cymitquimica.com]

- 3. This compound | C7H7BrO2S | CID 59212115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl 4-bromothiophene-2-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. iosrjournals.org [iosrjournals.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. athabascau.ca [athabascau.ca]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

- 16. biosynth.com [biosynth.com]

- 17. 4-Bromo-3-methylthiophene-2-carboxylic acid | C6H5BrO2S | CID 2757073 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Methyl 4-bromo-3-methylthiophene-2-carboxylate

This guide provides a comprehensive technical overview of the synthetic pathways and mechanistic details for the formation of Methyl 4-bromo-3-methylthiophene-2-carboxylate, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis.

Introduction

This compound is a substituted thiophene derivative with significant utility in the synthesis of complex organic molecules. The strategic placement of the bromine atom, methyl group, and carboxylate ester on the thiophene ring makes it a versatile intermediate for further functionalization, particularly in the development of novel pharmaceuticals and organic electronic materials. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of related compounds.

This guide will explore the most plausible synthetic routes, delving into the underlying reaction mechanisms. We will provide detailed experimental protocols and discuss the critical parameters that ensure high yield and purity of the final product.

Part 1: Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The most common and efficient methods typically start from commercially available 3-methylthiophene or its derivatives. The key transformations involve the regioselective introduction of the carboxylate and bromide functionalities.

Route 1: Electrophilic Bromination of a Pre-functionalized Thiophene

A highly effective strategy involves the initial carboxylation of 3-methylthiophene at the 2-position, followed by a regioselective bromination at the 4-position.

Step 1: Carboxylation of 3-Methylthiophene

The introduction of the carboxylate group at the C2 position of 3-methylthiophene can be achieved through lithiation followed by quenching with an electrophile like carbon dioxide or dimethyl carbonate. The lithiation of 3-methylthiophene with a strong base such as n-butyllithium (n-BuLi) preferentially occurs at the C5 position due to the directing effect of the sulfur atom and the steric hindrance of the methyl group at C3. To achieve carboxylation at the C2 position, a directed metalation approach is often necessary, or alternatively, starting with a pre-functionalized substrate.

A more direct approach starts with 3-methylthiophene-2-carboxylic acid, which is commercially available. Esterification of this acid to the corresponding methyl ester is a straightforward process, typically achieved by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol.

Step 2: Regioselective Bromination

With methyl 3-methylthiophene-2-carboxylate in hand, the next critical step is the regioselective bromination at the C4 position. The thiophene ring is highly activated towards electrophilic substitution. The existing methyl and methoxycarbonyl groups influence the position of the incoming electrophile. The methyl group is an activating ortho-, para-director, while the methoxycarbonyl group is a deactivating meta-director.

The bromination is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or chloroform.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

The mechanism involves the attack of the electron-rich thiophene ring on the electrophilic bromine species. The reaction proceeds through a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The final step is the deprotonation of this intermediate to restore the aromaticity of the thiophene ring.

The regioselectivity of the bromination is a key consideration. While the C5 position is also activated, the steric hindrance from the adjacent methyl group and the electronic deactivation from the carboxylate group can favor substitution at the C4 position under carefully controlled conditions.

Caption: Mechanism of electrophilic bromination of methyl 3-methylthiophene-2-carboxylate.

Route 2: Sandmeyer-type Reaction from an Amino-Thiophene Precursor

An alternative synthetic route involves the use of a Sandmeyer-type reaction. This powerful transformation allows for the conversion of an aromatic amine to a variety of functional groups, including halides, via a diazonium salt intermediate.[3][4][5]